molecular formula C29H27N5O5S B2441303 N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1023560-81-7

N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2441303
CAS No.: 1023560-81-7
M. Wt: 557.63
InChI Key: QWLGGDGLYHDTHW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic small molecule compound of significant interest in biochemical research, particularly in the field of kinase inhibition. Its core structure is based on the imidazo[1,2-c]quinazolinone scaffold, which is known to confer potent biological activity. This specific compound has been identified as a key intermediate or final product in the synthesis of novel, potent, and selective inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is implicated in a variety of cancers, making FGFR inhibitors a major focus in oncology drug discovery [https://pubmed.ncbi.nlm.nih.gov/29580543/]. The design of this molecule, featuring strategic methoxyphenyl and acetamide substituents, is intended to optimize binding affinity and selectivity within the ATP-binding pocket of the target kinases. Researchers utilize this compound primarily as a crucial chemical tool to study FGFR-driven signaling pathways, to probe the mechanisms of tumor proliferation and survival, and to evaluate the efficacy of targeted therapeutic strategies in preclinical models. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-20-11-7-18(8-12-20)16-30-25(35)15-24-28(37)34-27(32-24)22-5-3-4-6-23(22)33-29(34)40-17-26(36)31-19-9-13-21(39-2)14-10-19/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGGDGLYHDTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazoquinazoline core.

    Attachment of the oxoethyl group: This is typically done through an acylation reaction using an acyl chloride or anhydride.

    Coupling with methoxyaniline: This step involves the formation of an amide bond between the oxoethyl group and methoxyaniline.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The methoxyanilino group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quinazoline derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

Study Findings : A related compound demonstrated effectiveness against Staphylococcus aureus and various Candida species, suggesting potential applications in treating infections.

Anticancer Activity

The imidazoquinazoline framework is often associated with anticancer properties. Compounds in this class have been reported to induce apoptosis in cancer cell lines.

Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. This aligns with findings from studies on other quinazoline derivatives that showed similar effects.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, particularly relevant in conditions where inflammation plays a critical role in disease progression.

Research Evidence : Some derivatives have been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity Study : Evaluated the efficacy of various quinazoline derivatives against Candida albicans, revealing that specific modifications led to enhanced antifungal activity compared to standard treatments.
  • Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction.
  • Inflammation Model : In vivo models have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

N-(4-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its anticancer, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure

The molecular structure of the compound can be described by its IUPAC name and represented using SMILES notation:

  • IUPAC Name : N-{[2-(4-methoxyphenyl)(phenyl)methyl]carbamoyl}-2-acetamide
  • SMILES : COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazoquinazoline derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast cancer)5.85
Compound BA549 (Lung cancer)4.53
N-(4-methoxyphenyl)-...TBDTBD

The compound's structural components, particularly the imidazoquinazoline moiety, are believed to contribute to its anticancer activity by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, compounds with similar functionalities have demonstrated the ability to reduce TNF-α levels significantly, indicating a potential mechanism for mitigating inflammation .

Enzyme Inhibition

The biological activity of N-(4-methoxyphenyl)-... includes inhibition of specific enzymes that are crucial in various biochemical pathways:

  • Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission. Compounds in the same class have shown IC50 values ranging from 7.49 µM to 33.00 nM against AChE .
  • VEGFR Inhibition : The compound's structure suggests it may interact with vascular endothelial growth factor receptors (VEGFR), which play a significant role in tumor angiogenesis. Preliminary docking studies indicate favorable binding interactions with VEGFR, potentially leading to reduced tumor growth .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties : A study involving a series of quinazoline derivatives reported that certain modifications led to enhanced cytotoxicity against MCF-7 and A549 cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Mechanism Investigation : Another investigation into the anti-inflammatory effects revealed that compounds with similar scaffolds could significantly lower levels of inflammatory markers in vitro, suggesting a promising avenue for further research into chronic inflammatory diseases .

Q & A

Q. Experimental design considerations :

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) improve solubility of the imidazoquinazolinone precursor .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance ring-closure efficiency .
  • DOE (Design of Experiments) : Use factorial designs to test interactions between temperature (80–120°C), reaction time (6–24 hrs), and reagent stoichiometry .
    Troubleshooting : Low yields may stem from moisture sensitivity—employ inert gas (N₂/Ar) purging .

Advanced: How to address contradictory biological activity data across in vitro and in vivo studies?

Q. Methodological approaches :

  • Dose-response reevaluation : Ensure in vivo doses account for metabolic degradation (e.g., cytochrome P450 interactions) .
  • Structural analogs testing : Compare activity of derivatives lacking the sulfanyl group to isolate pharmacophore contributions .
  • Bioavailability studies : Use LC-MS to measure plasma concentrations and adjust formulations (e.g., PEGylation) .
    Replication : Validate assays in ≥3 independent labs to rule out protocol-specific artifacts .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to target enzymes (e.g., COX-2 or EGFR) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
  • QSAR modeling : Train models on analogs with logP (2.5–4.0) and topological polar surface area (TPSA 90–120 Ų) to correlate hydrophobicity with activity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Advanced: How to design stability studies for long-term storage of the compound?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light; monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .
  • Accelerated stability : Store at 25°C/60% RH for 6 months; require ≤5% impurity formation .
  • Excipient compatibility : Test with mannitol or lactose to prevent crystallization in lyophilized forms .

Basic: What are common impurities formed during synthesis, and how are they detected?

  • Byproducts : Unreacted quinazolinone intermediates (detected via HPLC retention time 8.2 min) .
  • Oxidation products : Sulfoxide derivatives (identified by MS/MS fragmentation at m/z 591.19) .
  • Resolution : Use preparative HPLC with trifluoroacetic acid in mobile phase to isolate impurities .

Advanced: How to perform comparative analysis of this compound with structurally similar analogs?

  • SAR table :
Analog Modification Activity (IC₅₀) Key Finding
Parent compoundNone1.2 µM (COX-2)Baseline
Derivative ANo sulfanyl group>10 µMLoss of activity
Derivative BMethoxy → Cl0.8 µMEnhanced potency
  • Statistical analysis : Apply ANOVA to compare log(IC₅₀) values (p < 0.05) .

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